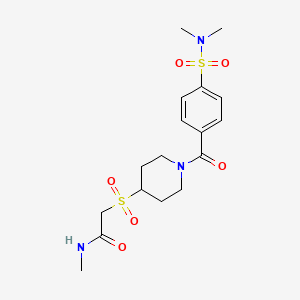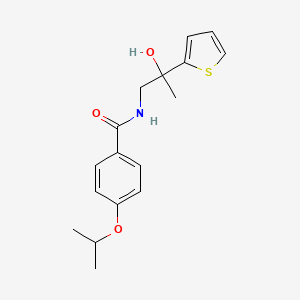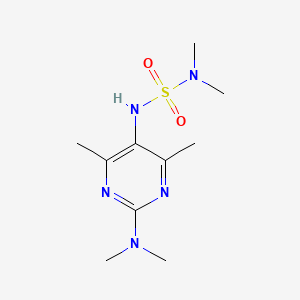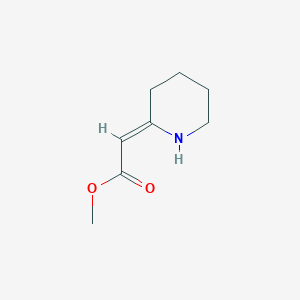![molecular formula C25H30N4O5S B2574691 6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide CAS No. 865655-02-3](/img/structure/B2574691.png)
6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including amide, tetrahydrofuran, and pyrimidine rings. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The compound contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . It also contains a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like amide could make the compound soluble in polar solvents .Scientific Research Applications
Antitumor and Antibacterial Activities
Compounds structurally related to the specified molecule have been investigated for their low antibacterial and antitumor activities. In one study, derivatives of 6-aminouracyles were synthesized and evaluated, indicating potential applications in developing novel therapeutic agents against specific cancer types and bacterial infections (Gasparyan et al., 2016).
Phosphodiesterase Inhibitory Activity
Another area of research involves the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones, demonstrating specific inhibitory activity against cyclic GMP specific phosphodiesterase (type V). These findings suggest potential for these compounds in treating conditions like hypertension through their vasodilatory effects, highlighting a route for the development of new cardiovascular drugs (Dumaitre & Dodic, 1996).
Anticancer and Anti-Inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Such compounds, structurally related to our compound of interest, show promise as dual-function agents for treating cancer and inflammation, supporting ongoing research into their mechanism of action and therapeutic efficacy (Rahmouni et al., 2016).
Dual Inhibitory Effects on Thymidylate Synthase and Dihydrofolate Reductase
Research into thieno[2,3-d]pyrimidine derivatives has identified compounds with potent dual inhibitory effects on thymidylate synthase and dihydrofolate reductase. These enzymes are critical for DNA synthesis, and inhibitors are valuable for chemotherapy treatments. The development of such compounds offers a promising avenue for creating more effective cancer therapies with potentially reduced side effects (Gangjee et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S/c30-21(27-18-8-3-1-4-9-18)11-5-2-6-13-28-24(32)23-20(12-15-35-23)29(25(28)33)17-22(31)26-16-19-10-7-14-34-19/h1,3-4,8-9,12,15,19H,2,5-7,10-11,13-14,16-17H2,(H,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKCGAYYLVSHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]](/img/structure/B2574608.png)
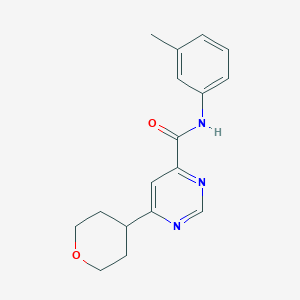
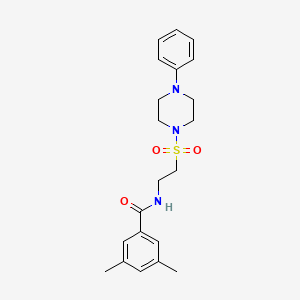
![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2574611.png)
![2-Hexyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2574612.png)
